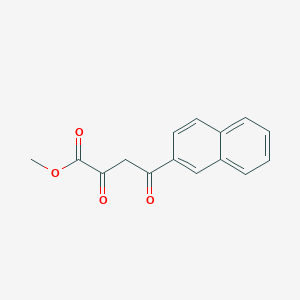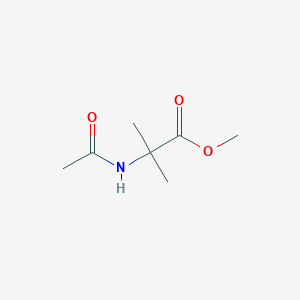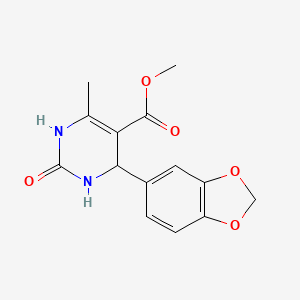
Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of naphthalene derivatives, including potentially “Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate”, often involves 2-naphthol as a starting material . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Scientific Research Applications
Environmental Pollution and Human Exposure
- Studies have investigated the presence and impact of organochlorine and organobromine compounds, including naphthalenes, in the environment, particularly focusing on their accumulation in human breast milk over the years. These studies highlight the persistent nature of such compounds and their potential effects on human health, indicating a need for measures to reduce environmental pollution and human exposure to these substances (Norén & Meironyté, 2000).
- Research on indoor and outdoor air quality has identified naphthalene as a ubiquitous pollutant, with high concentrations sometimes found indoors due to its use as a pest repellent or deodorant. Such exposure has been associated with increased risks of health issues, emphasizing the importance of improving air quality and reducing exposure to naphthalene and similar compounds (Batterman et al., 2012).
Occupational Health
- Occupational dermatitis from exposure to naphthalene-type epoxy adhesives in the electronics industry has been documented, highlighting the potential for skin irritation and sensitization among workers. This underscores the importance of protective measures and further research into the allergenicity of such compounds (Yokota et al., 2002).
Human Health Implications
- Exposure to naphthalene and related compounds has been linked to various health issues, including potential impacts on semen quality in men, suggesting an association between environmental exposure to such chemicals and decreased reproductive health (Meeker et al., 2004).
- There's also evidence of the influence of maternal exposure to volatile organic compounds, including naphthalene, on the cytokine secretion profile of neonatal T cells, indicating potential implications for the immune status of newborns (Lehmann et al., 2002).
Mechanism of Action
Mode of Action
Naphthalene derivatives often exert their effects through interactions with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthalene derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Naphthalene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
methyl 4-naphthalen-2-yl-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)14(17)9-13(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRMJXBUJRLCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B2722987.png)
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2722988.png)

amine hydrochloride](/img/structure/B2722992.png)
![Tert-butyl 2-[(2-bromoacetyl)amino]acetate](/img/structure/B2722994.png)


![(E)-N-[(4-fluorophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide](/img/structure/B2722999.png)

![5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2723003.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)